1-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-D-prolinamide
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Description
The compound “1-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-D-prolinamide” belongs to a series of imidazo[2,1-b]thiazole-based chalcone derivatives . These compounds have been synthesized and tested for their anticancer activities . The compound has shown cytotoxic activity on different types of cancer cells .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole-based chalcones involves the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of “1-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-D-prolinamide” is based on the imidazo[2,1-b]thiazole core. This core is a heterocyclic compound containing nitrogen, oxygen, or sulfur .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds depend on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical And Chemical Properties Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of these compounds is related to their cytotoxic ability. They have been tested on different types of cancer cells and have shown higher cytotoxic activity on the cancer cells than that of normal cells . One of the compounds, referred to as 3j, resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .
Future Directions
The future directions in the research of these compounds involve designing new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects . The heterocyclic compounds containing nitrogen, oxygen, or sulfur form a group of products with interesting chemical and biological properties, providing a promising direction for future research .
properties
IUPAC Name |
(2R)-1-[[6-(azocane-1-carbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c20-17(25)14-7-6-10-23(14)13-15-16(21-19-24(15)11-12-27-19)18(26)22-8-4-2-1-3-5-9-22/h11-12,14H,1-10,13H2,(H2,20,25)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLGTQZHOOMPR-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=C(N3C=CSC3=N2)CN4CCCC4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)C(=O)C2=C(N3C=CSC3=N2)CN4CCC[C@@H]4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-D-prolinamide |
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